molecular formula C8H4F4O3 B13619226 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid CAS No. 14742-41-7

2-(2,3,4,5-Tetrafluorophenoxy)acetic acid

Katalognummer: B13619226
CAS-Nummer: 14742-41-7
Molekulargewicht: 224.11 g/mol
InChI-Schlüssel: GNIFIQOTPBITAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,4,5-Tetrafluorophenoxy)acetic acid is an organic compound characterized by the presence of a tetrafluorophenoxy group attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-tetrafluorophenoxy)acetic acid typically involves the reaction of 2,3,4,5-tetrafluorophenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2,3,4,5-Tetrafluorophenoxy)acetic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,3,4,5-tetrafluorophenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

14742-41-7

Molekularformel

C8H4F4O3

Molekulargewicht

224.11 g/mol

IUPAC-Name

2-(2,3,4,5-tetrafluorophenoxy)acetic acid

InChI

InChI=1S/C8H4F4O3/c9-3-1-4(15-2-5(13)14)7(11)8(12)6(3)10/h1H,2H2,(H,13,14)

InChI-Schlüssel

GNIFIQOTPBITAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)F)F)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.